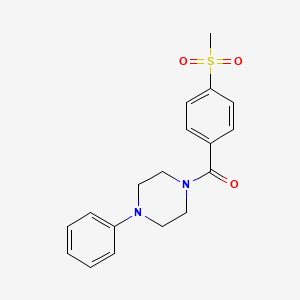

(4-甲基磺酰苯基)-(4-苯基哌嗪-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a derivative of phenylpiperazine, which is a class of compounds containing a phenyl group attached to a piperazine ring. The 4-methylsulfonylphenyl group is a phenyl ring substituted with a methylsulfonyl group at the 4-position .

Synthesis Analysis

While specific synthesis methods for this compound were not found, general methods for synthesizing phenylpiperazine derivatives often involve nucleophilic substitution reactions . The 4-methylsulfonylphenyl group could potentially be introduced through a coupling reaction .Molecular Structure Analysis

The molecular structure of this compound would likely feature a phenyl ring attached to a piperazine ring, with a 4-methylsulfonylphenyl group attached to the piperazine .Chemical Reactions Analysis

Phenylpiperazine derivatives can undergo various chemical reactions, including electrophilic substitution on the phenyl ring . The presence of the methylsulfonyl group may influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar methylsulfonyl group could influence its solubility .科学研究应用

有机合成和生物活性

一系列新型的 N-苯基吡唑基芳基甲苯酮衍生物,包括与 (4-甲基磺酰苯基)-(4-苯基哌嗪-1-基)甲苯酮相关的化合物,已被合成和表征。这些化合物表现出良好的除草和杀虫活性,突出了它们在农业应用中的潜力 (Wang 等人,2015 年)。

材料科学

在材料科学中,带有苄基季铵盐侧基的聚(亚苯基醚砜)衍生物已被开发出来,展示了诸如氢氧化物电导率和碱稳定性等特性。这些材料对于燃料电池和其他能源相关技术中的应用至关重要 (Shi 等人,2017 年)。

催化应用

催化应用是 (4-甲基磺酰苯基)-(4-苯基哌嗪-1-基)甲苯酮衍生物已被探索的另一个领域。例如,氧化钒 (V) 络合物已显示出催化各种底物的氧化,表明该化合物在催化和合成过程中的效用 (Maurya 等人,2013 年)。

药理学研究

虽然排除了直接药物使用和副作用,但值得注意的是,某些衍生物已被研究其潜在的抗菌和抗真菌活性。这项研究强调了该化合物在开发新的抗菌剂中的相关性 (Nagaraj 等人,2018 年),(Lv 等人,2013 年)。

作用机制

Target of Action

The primary target of (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone is the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . This results in a decrease in inflammation and associated symptoms.

Result of Action

The inhibition of COX-2 by (4-Methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone leads to a reduction in the production of pro-inflammatory prostaglandins . This results in a decrease in inflammation and associated symptoms such as pain and fever .

安全和危害

未来方向

属性

IUPAC Name |

(4-methylsulfonylphenyl)-(4-phenylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-24(22,23)17-9-7-15(8-10-17)18(21)20-13-11-19(12-14-20)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHMGLZJPBSUHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9-Chloro-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2458029.png)

![8-(3-chlorophenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458032.png)

![Ethyl 5-hydroxy-1,2-dimethyl-4-[(4-methylpiperidin-1-yl)methyl]indole-3-carboxylate](/img/structure/B2458036.png)

![3-hexadecyl-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2458038.png)

![10-Ethoxy-2-oxadispiro[2.0.54.23]undecane](/img/structure/B2458039.png)

![2-[(1-methyl-1H-pyrazol-4-yl)formamido]propanoic acid](/img/structure/B2458047.png)

![2-({[2-(Morpholin-4-yl)pyridin-4-yl]methyl}amino)pyridine-3-carbonitrile](/img/structure/B2458048.png)

![2-chloro-5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B2458049.png)